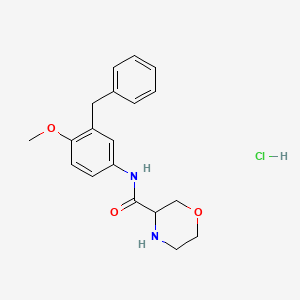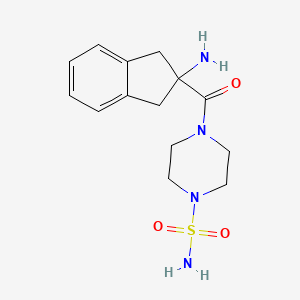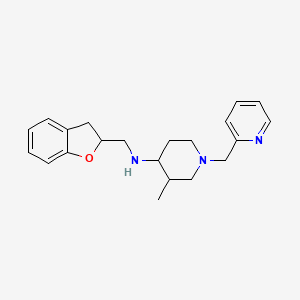
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a synthetic compound that belongs to the class of drugs known as NMDA receptor antagonists. It is commonly used in scientific research to study the role of NMDA receptors in different physiological and pathological conditions.
作用机制
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride acts as an NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions, which is essential for the activation of the receptor. This blockade results in the inhibition of NMDA receptor-mediated synaptic transmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride has several biochemical and physiological effects. It reduces the release of glutamate, which is an excitatory neurotransmitter, and inhibits the activation of NMDA receptors. This results in the reduction of neuronal excitability and synaptic transmission. It also has neuroprotective effects and can prevent the damage caused by excessive glutamate release.
实验室实验的优点和局限性
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride has several advantages for lab experiments. It is a highly specific NMDA receptor antagonist and can selectively inhibit the activation of NMDA receptors. It is also easy to administer and has a long half-life, which makes it suitable for long-term experiments.
However, there are some limitations to the use of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride in lab experiments. It can have off-target effects and can also affect other types of receptors. It can also have dose-dependent effects, and the optimal dose needs to be determined for each experiment.
未来方向
There are several future directions for the use of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride in scientific research. It can be used to study the role of NMDA receptors in different neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. It can also be used to study the mechanisms of synaptic plasticity and neuroprotection. Further research can also be conducted to improve the specificity and potency of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride and to develop new NMDA receptor antagonists with better pharmacological properties.
Conclusion:
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a synthetic compound that is widely used in scientific research to study the role of NMDA receptors in different physiological and pathological conditions. It acts as an NMDA receptor antagonist and has several biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a multi-step process that involves the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it can be found in scientific literature.
科学研究应用
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It is commonly used in animal models to study the mechanisms of neuropathic pain, depression, anxiety, and addiction. It is also used in studies related to learning and memory, synaptic plasticity, and neuroprotection.
属性
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-8(2)10(12)11(14)13(5)6-7-15-9(3)4;/h8-10H,6-7,12H2,1-5H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOQJFKMZKRLZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCOC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CCOC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)
![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)

![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)


![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
